3-(2-Chloro-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester
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Overview
Description
3-(2-Chloro-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound that features a trifluoromethyl group, a chloro substituent, and an ester functional group
Preparation Methods
The synthesis of 3-(2-Chloro-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the reaction of 2-chloro-4-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Chloro-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
3-(2-Chloro-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings that exhibit enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro substituent and ester group also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 3-(2-Chloro-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester include:
2-Chloro-4-trifluoromethylphenylboronic acid: This compound shares the trifluoromethyl and chloro substituents but differs in its boronic acid functional group.
4-Chloro-2-trifluoromethylphenyl isocyanate: This compound has a similar aromatic ring structure with chloro and trifluoromethyl groups but features an isocyanate functional group.
2-Chloro-4-trifluoromethylphenyl isocyanate: Similar to the previous compound, it has an isocyanate group instead of an ester.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-[2-chloro-4-(trifluoromethyl)phenyl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(5-9(8)13)12(14,15)16/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWFLBGVOSCRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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